molecular formula C15H17NO3S B2523395 4-[(2-Methoxy-1-naphthyl)sulfinyl]morpholine CAS No. 477714-10-6

4-[(2-Methoxy-1-naphthyl)sulfinyl]morpholine

Cat. No.: B2523395
CAS No.: 477714-10-6
M. Wt: 291.37
InChI Key: VFYJICOQVYSVJZ-UHFFFAOYSA-N
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Description

4-[(2-Methoxy-1-naphthyl)sulfinyl]morpholine is an organic compound with the molecular formula C15H17NO3S and a molecular weight of 291.37. This compound is characterized by the presence of a morpholine ring attached to a naphthyl group via a sulfinyl linkage. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

4-[(2-Methoxy-1-naphthyl)sulfinyl]morpholine is utilized in various scientific research fields, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Employed in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Methoxy-1-naphthyl)sulfinyl]morpholine typically involves the reaction of 2-methoxy-1-naphthyl sulfoxide with morpholine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the sulfinyl linkage .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Methoxy-1-naphthyl)sulfinyl]morpholine undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone.

    Reduction: The sulfinyl group can be reduced to a sulfide.

    Substitution: The methoxy group on the naphthyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of the corresponding sulfone.

    Reduction: Formation of the corresponding sulfide.

    Substitution: Formation of substituted naphthyl derivatives.

Mechanism of Action

The mechanism of action of 4-[(2-Methoxy-1-naphthyl)sulfinyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfinyl group can participate in various chemical interactions, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-[(2-Methoxy-1-naphthyl)sulfonyl]morpholine: Similar structure but with a sulfonyl group instead of a sulfinyl group.

    4-[(2-Methoxy-1-naphthyl)thio]morpholine: Contains a thioether linkage instead of a sulfinyl group.

Uniqueness

4-[(2-Methoxy-1-naphthyl)sulfinyl]morpholine is unique due to its specific sulfinyl linkage, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

4-(2-methoxynaphthalen-1-yl)sulfinylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-18-14-7-6-12-4-2-3-5-13(12)15(14)20(17)16-8-10-19-11-9-16/h2-7H,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFYJICOQVYSVJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)S(=O)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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